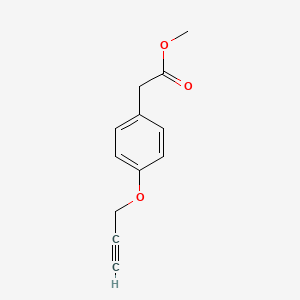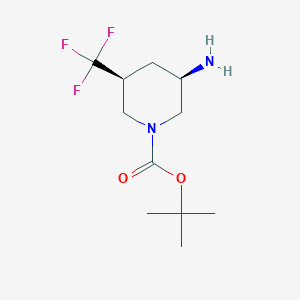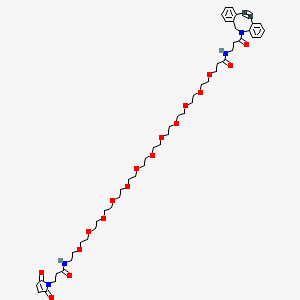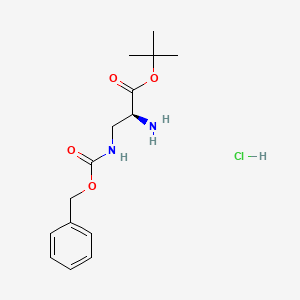![molecular formula C30H31N2O2P B6314803 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% CAS No. 1391410-56-2](/img/structure/B6314803.png)
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea (DOPP) is an organophosphorus compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. DOPP is most commonly used as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has a variety of applications in medicinal and materials chemistry.
Scientific Research Applications
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% has a variety of applications in scientific research. It is used as a catalyst in organic reactions, such as the synthesis of polymers, and as a ligand in coordination chemistry. It is also used as a reagent in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, it is used as a probe for studying the structure and function of proteins, as well as for studying the properties of enzymes and other biological molecules.
Mechanism of Action
The mechanism of action of 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% is not fully understood. However, it is known that it acts as a Lewis acid, meaning that it can accept electrons from other molecules. This enables it to form complexes with other molecules, such as enzymes and other biological molecules, and to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% are not well understood. However, it has been shown to bind to certain enzymes and other biological molecules, and to have an effect on their structure and function. In addition, it has been shown to bind to certain receptors and to modulate their activity.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% in lab experiments is its high reactivity. It is highly soluble in organic solvents, which makes it easy to work with. Additionally, it is a stable compound and does not decompose easily. However, one limitation of 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% is that it is highly toxic and should be handled with care.
Future Directions
Future research on 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% could focus on its use as a catalyst in organic synthesis, as a reagent for the synthesis of other compounds, and as a probe for studying the structure and function of proteins. Additionally, further research could be done on its biochemical and physiological effects, as well as on its potential applications in medicinal and materials chemistry. Additionally, research could be done to explore the mechanism of action of 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% and to develop safer and more efficient methods of synthesis.
Synthesis Methods
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% can be synthesized from the reaction of di-o-tolylphosphine with 3-phenylurea. The reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction is highly exothermic and the product is formed in high yield.
properties
IUPAC Name |
1-[(1R,2S)-1-bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N2O2P/c1-22-14-10-12-20-27(22)35(28-21-13-11-15-23(28)2)34-29(25-16-6-4-7-17-25)24(3)31-30(33)32-26-18-8-5-9-19-26/h4-21,24,29H,1-3H3,(H2,31,32,33)/t24-,29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAQCUMHKBUVOE-OUTSHDOLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OC(C3=CC=CC=C3)C(C)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)O[C@H](C3=CC=CC=C3)[C@H](C)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6314757.png)


![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)

![1-{(1S,2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6314797.png)
![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea, 97%](/img/structure/B6314825.png)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)

